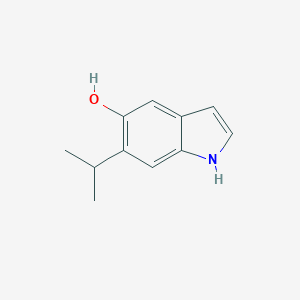
4-Butil-2-metil anilina
Descripción general
Descripción
4-Butyl-2-methylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the aniline ring is substituted with a butyl group at the fourth position and a methyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and materials science.
Aplicaciones Científicas De Investigación
4-Butyl-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mecanismo De Acción
Target of Action
The primary target of 4-Butyl-2-methylaniline is cytochrome P450 , a group of enzymes found in human liver microsomes . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.
Mode of Action
4-Butyl-2-methylaniline acts as a substrate for cytochrome P450 As a substrate, it interacts with the enzyme, leading to its transformation through a series of biochemical reactions
Biochemical Pathways
The interaction of 4-Butyl-2-methylaniline with cytochrome P450 leads to its sulfonation . This process results in the formation of 20-hete , a potent inhibitor of arachidonic acid metabolism . Arachidonic acid metabolism is a crucial biochemical pathway involved in the production of prostaglandins, which play key roles in inflammation and other physiological processes.
Pharmacokinetics
Its interaction with cytochrome p450 suggests that it undergoesmetabolic transformation in the liver . The impact of these properties on the bioavailability of 4-Butyl-2-methylaniline is currently unclear and may require further investigation.
Result of Action
The sulfonation of 4-Butyl-2-methylaniline leads to the formation of 20-hete, which inhibits arachidonic acid metabolism . This can potentially affect a range of physiological processes, including inflammation.
Análisis Bioquímico
Biochemical Properties
4-Butyl-2-methylaniline has been shown to be a substrate for cytochrome p450, which is found in human liver microsomes . The nature of this interaction involves the sulfonation of 4-butyl-2-methylaniline .
Molecular Mechanism
The molecular mechanism of 4-Butyl-2-methylaniline involves its interaction with cytochrome p450 in the liver . This interaction leads to the sulfonation of 4-butyl-2-methylaniline .
Metabolic Pathways
4-Butyl-2-methylaniline is involved in the cytochrome p450 metabolic pathway in the liver . It interacts with this enzyme during the process of sulfonation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-2-methylaniline typically involves the alkylation of 2-methylaniline with butyl halides under basic conditions. A common method includes:
Friedel-Crafts Alkylation: This involves the reaction of 2-methylaniline with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of 4-Butyl-2-methylaniline may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones or nitroso compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Comparación Con Compuestos Similares
- 2-Methyl-4-butylaniline
- 4-Butyl-2-methylphenylamine
- 4-Butyl-2-methylbenzenamine
Comparison: 4-Butyl-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .
Propiedades
IUPAC Name |
4-butyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXOXRXZCAMPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342013 | |
| Record name | 4-Butyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72072-16-3 | |
| Record name | 4-Butyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)




![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)



![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)



